molecular formula C22H24N2O4 B2565768 [2-[(2-Cyano-3-methylbutan-2-yl)amino]-2-oxoethyl] 3-phenylmethoxybenzoate CAS No. 1117823-34-3

[2-[(2-Cyano-3-methylbutan-2-yl)amino]-2-oxoethyl] 3-phenylmethoxybenzoate

Cat. No.: B2565768
CAS No.: 1117823-34-3
M. Wt: 380.444
InChI Key: ZQTCSSNGCVGUQR-UHFFFAOYSA-N
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Description

[2-[(2-Cyano-3-methylbutan-2-yl)amino]-2-oxoethyl] 3-phenylmethoxybenzoate is a sophisticated synthetic intermediate designed for advanced chemical biology and medicinal chemistry research. Its structure integrates a 3-benzyloxybenzoate moiety, a group known for its presence in bioactive molecules and its utility in chemical synthesis Ester Functional Group . The molecule is further functionalized with a cyanoacetamide-derived side chain, a versatile building block that can participate in various chemical transformations and is often employed in the synthesis of heterocycles and other complex molecular architectures Nitrile Functional Group . This unique combination of a protected phenolic ester and a polar cyanoacetamide group makes it a valuable precursor for constructing compound libraries, developing enzyme inhibitors, or serving as a key fragment in Drug Design programs. Researchers can leverage this compound to explore structure-activity relationships, particularly in modifying the ester linkage and the cyano-substituted alkyl chain to fine-tune physicochemical properties and biological activity. Its primary research value lies in its potential as a customizable scaffold for probing biological mechanisms and generating novel chemical entities.

Properties

IUPAC Name

[2-[(2-cyano-3-methylbutan-2-yl)amino]-2-oxoethyl] 3-phenylmethoxybenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N2O4/c1-16(2)22(3,15-23)24-20(25)14-28-21(26)18-10-7-11-19(12-18)27-13-17-8-5-4-6-9-17/h4-12,16H,13-14H2,1-3H3,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQTCSSNGCVGUQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C)(C#N)NC(=O)COC(=O)C1=CC(=CC=C1)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-[(2-Cyano-3-methylbutan-2-yl)amino]-2-oxoethyl] 3-phenylmethoxybenzoate typically involves multiple steps, starting from readily available precursors. The process may include the following steps:

    Formation of the Cyano Group: This can be achieved through the reaction of a suitable precursor with a cyanating agent under controlled conditions.

    Introduction of the Methylbutan-2-yl Group: This step involves the alkylation of an intermediate compound with a methylbutan-2-yl halide.

    Coupling with Phenylmethoxybenzoate: The final step involves the esterification or amidation of the intermediate with phenylmethoxybenzoate under appropriate conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of catalysts, high-throughput reactors, and purification techniques such as chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

[2-[(2-Cyano-3-methylbutan-2-yl)amino]-2-oxoethyl] 3-phenylmethoxybenzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

[2-[(2-Cyano-3-methylbutan-2-yl)amino]-2-oxoethyl] 3-phenylmethoxybenzoate has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of [2-[(2-Cyano-3-methylbutan-2-yl)amino]-2-oxoethyl] 3-phenylmethoxybenzoate involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Functional Group Comparisons

Compound Name / ID Key Substituents Functional Groups Present Molecular Weight (g/mol) References
[Target] [2-[(2-Cyano-3-methylbutan-2-yl)amino]-2-oxoethyl] 3-phenylmethoxybenzoate 3-Phenylmethoxy, 2-cyano-3-methylbutan-2-ylamino Ester, amide, cyano, aromatic ether ~400 (estimated) N/A
[] N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide 3-Methylbenzamide, 2-hydroxy-1,1-dimethylethyl Amide, hydroxyl, tertiary alcohol 207.27
[] [2-(4-Methoxyphenyl)-2-oxoethyl] (2S)-2-[(4-fluorobenzoyl)amino]-3-methylbutanoate 4-Methoxyphenyl, 4-fluorobenzoylamino, 3-methylbutanoate Ester, amide, methoxy, fluoro 457.52
[] 2-(2-{4-[(2,2-dimethylpropanoyl)amino]benzoyl}carbohydrazonoyl)phenyl 3-methylbenzoate 3-Methylbenzoate, carbohydrazonoyl, 2,2-dimethylpropanoylamino Ester, hydrazone, amide 457.52

Key Observations

Functional Group Diversity: The target compound uniquely combines a cyano group with a 3-phenylmethoxy-substituted benzoate, distinguishing it from analogs in –4.

Synthetic Pathways: The target compound’s synthesis likely parallels methods in , where methyl 2-benzoylamino-3-oxobutanoate reacts with aromatic amines. Substituting the amine with 2-cyano-3-methylbutan-2-ylamine could yield the target’s amide-ester hybrid . By contrast, ’s compound employs a carbohydrazonoyl intermediate, suggesting divergent reactivity profiles (e.g., susceptibility to hydrolysis or redox reactions) .

Physicochemical Properties: The target compound’s estimated molecular weight (~400 g/mol) is comparable to and ’s analogs (~457 g/mol). The cyano group in the target compound could lower solubility in aqueous media relative to hydroxyl-containing analogs () but improve stability against enzymatic degradation .

Reactivity and Applications: Unlike ’s N,O-bidentate ligand, the target compound lacks obvious metal-coordination sites, limiting its utility in catalysis. However, its amide-ester backbone may serve as a protease inhibitor scaffold, similar to ’s fluorobenzoyl derivative, where electron-withdrawing groups (e.g., fluoro) enhance electrophilic reactivity .

Biological Activity

The compound [2-[(2-Cyano-3-methylbutan-2-yl)amino]-2-oxoethyl] 3-phenylmethoxybenzoate is a complex organic molecule with potential applications in medicinal chemistry. Its unique structure, characterized by functional groups such as a cyano group, an amine, and an ester, suggests various biological activities that warrant detailed investigation.

Chemical Structure and Properties

The molecular formula of this compound is C19H22N2O4C_{19}H_{22}N_{2}O_{4}, and its molecular weight is approximately 342.39 g/mol. The presence of multiple functional groups allows for diverse interactions within biological systems, potentially influencing its pharmacological properties.

PropertyValue
Molecular FormulaC19H22N2O4C_{19}H_{22}N_{2}O_{4}
Molecular Weight342.39 g/mol
IUPAC NameThis compound

The biological activity of this compound can be attributed to its ability to interact with specific biological targets. The presence of the cyano group may enhance lipophilicity, facilitating cell membrane penetration. The amine group can participate in hydrogen bonding with biological macromolecules, potentially influencing enzyme activity or receptor binding.

Anticancer Properties

Research indicates that compounds similar to this compound exhibit cytotoxic effects against various cancer cell lines. For instance, studies have shown that structural analogs can inhibit the proliferation of tumor cells by inducing apoptosis or disrupting cell cycle progression .

Antidiabetic Activity

Dipeptidyl peptidase IV (DPP-IV) inhibitors are known for their role in managing diabetes by regulating blood glucose levels. Compounds with similar structural features have demonstrated the ability to inhibit DPP-IV activity, thereby enhancing insulin secretion and lowering blood sugar levels in animal models .

Neuroprotective Effects

Some derivatives have been evaluated for neuroprotective effects, particularly in models of neurodegenerative diseases. The modulation of neurotransmitter systems through receptor antagonism or agonism has been suggested as a mechanism for these protective effects.

Case Studies

  • Cytotoxicity Assessment : A comparative analysis was conducted on various substituted phenylglyoxal derivatives, revealing that modifications in the structure significantly impacted cytotoxicity against Ehrlich ascites carcinoma cells. The study utilized regression analysis to correlate structural features with biological activity, highlighting the importance of specific substituents in enhancing anticancer properties .
  • DPP-IV Inhibition : In a study involving Wistar rats, a compound structurally related to [2-[(2-Cyano-3-methylbutan-2-yl)amino]-2-oxoethyl] showed significant inhibition of plasma DPP-IV activity, supporting its potential as an antidiabetic agent. This effect was observed up to four hours post-administration following an oral glucose challenge .

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for preparing [2-[(2-Cyano-3-methylbutan-2-yl)amino]-2-oxoethyl] 3-phenylmethoxybenzoate?

  • Methodology : A common approach involves coupling the carboxylic acid derivative (e.g., 3-phenylmethoxybenzoic acid) with a phenacyl bromide analog (e.g., 2-bromo-1-(2-cyano-3-methylbutan-2-yl)ethanone) in dimethylformamide (DMF) using potassium carbonate as a base. The reaction is stirred at room temperature for 2–4 hours, followed by recrystallization from ethanol or methanol to isolate the product .
  • Critical Parameters : Solvent purity, stoichiometric ratios, and reaction time must be controlled to avoid side products like unreacted starting materials or hydrolyzed intermediates.

Q. What analytical techniques are recommended for characterizing this compound?

  • Methodology :

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm structural integrity, with attention to peaks corresponding to the cyano group (~110–120 ppm in ¹³C) and ester carbonyl (~165–175 ppm) .
  • X-ray Crystallography : Resolves dihedral angles between aromatic rings (e.g., 86.38° observed in analogous phenacyl esters) and hydrogen-bonding networks critical for stability .
  • High-Performance Liquid Chromatography (HPLC) : Monitors purity (>95%) and detects degradation products during storage .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity?

  • Methodology :

  • Solvent Screening : Test polar aprotic solvents (DMF, DMSO) versus non-polar alternatives to balance reactivity and solubility.
  • Temperature Control : Elevated temperatures (e.g., 40–60°C) may accelerate coupling but risk cyano group hydrolysis.
  • Catalyst Exploration : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance interfacial reactions in biphasic systems.
    • Example : In analogous syntheses, DMF with K₂CO₃ at 25°C achieved 95% yield, while THF required longer reaction times (6–8 hours) for comparable results .

Q. How do structural features influence the compound’s stability under experimental conditions?

  • Methodology :

  • Accelerated Degradation Studies : Expose the compound to varying pH, temperature (25–50°C), and light conditions. Monitor via HPLC for ester hydrolysis or cyano group oxidation .
  • Thermogravimetric Analysis (TGA) : Assess thermal stability; phenacyl esters often degrade above 150°C, necessitating low-temperature storage .
    • Key Finding : Organic degradation rates increase with temperature; continuous cooling (4°C) during storage mitigates matrix changes in related compounds .

Q. How can crystallographic data resolve contradictions in reported bioactivity?

  • Methodology :

  • Crystal Packing Analysis : Identify intermolecular interactions (e.g., C–H···O hydrogen bonds, π-π stacking) that may affect solubility or receptor binding. For example, π-π interactions (centroid separation ~3.78 Å) in analogous compounds correlate with enhanced cellular uptake .
  • Comparative Structural Studies : Overlay crystal structures with conflicting bioactivity data to pinpoint steric or electronic differences at key functional groups.

Data Contradiction and Reproducibility

Q. How should researchers address discrepancies in reported synthetic yields?

  • Methodology :

  • Stepwise Protocol Validation : Replicate procedures with strict control of humidity (anhydrous conditions for moisture-sensitive cyano groups) and reagent batch consistency.
  • Byproduct Analysis : Use LC-MS to identify unreacted intermediates or side products (e.g., hydrolyzed esters) that may inflate yield calculations .
    • Case Study : A 10% yield variation in phenacyl ester syntheses was traced to residual water in DMF, which promoted competing hydrolysis pathways .

Key Recommendations

  • For Basic Research : Prioritize structural confirmation via crystallography and NMR to establish a reliable baseline for further studies .
  • For Advanced Studies : Incorporate degradation profiling and interaction mapping to reconcile bioactivity discrepancies .

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